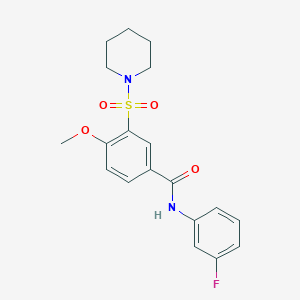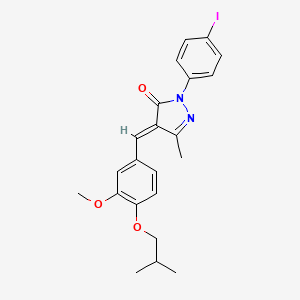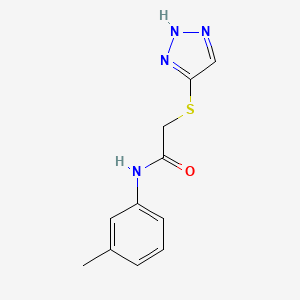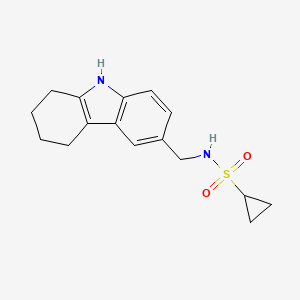
N-(3-fluorophenyl)-4-methoxy-3-(1-piperidinylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-fluorophenyl)-4-methoxy-3-(1-piperidinylsulfonyl)benzamide, also known as FPMB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. FPMB is a small molecule that belongs to the class of sulfonyl benzamides and has a molecular weight of 418.5 g/mol.
作用機序
The mechanism of action of N-(3-fluorophenyl)-4-methoxy-3-(1-piperidinylsulfonyl)benzamide is not fully understood. However, it has been suggested that this compound inhibits the activity of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in cancer cells. The inhibition of CA IX activity by this compound leads to a decrease in the pH of the tumor microenvironment, which inhibits the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have biochemical and physiological effects on various systems in the body. It has been found to have an effect on the cardiovascular system by reducing blood pressure and heart rate. This compound has also been found to have an effect on the nervous system by reducing anxiety and depression-like behavior in animal models.
実験室実験の利点と制限
The advantages of using N-(3-fluorophenyl)-4-methoxy-3-(1-piperidinylsulfonyl)benzamide in lab experiments include its small size, high potency, and low toxicity. This compound has been found to be effective in inhibiting the growth of cancer cells at low concentrations. However, the limitations of using this compound in lab experiments include its limited solubility in water and its instability in the presence of light and air.
将来の方向性
There are several future directions for N-(3-fluorophenyl)-4-methoxy-3-(1-piperidinylsulfonyl)benzamide research. One direction is to investigate the potential of this compound as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to develop more stable and water-soluble derivatives of this compound that can be used in clinical trials. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various systems in the body.
合成法
N-(3-fluorophenyl)-4-methoxy-3-(1-piperidinylsulfonyl)benzamide can be synthesized using a two-step process, starting from 3-fluoroaniline and 4-methoxybenzoyl chloride. The first step involves the reaction of 3-fluoroaniline with sodium hydroxide to form 3-fluoroaniline hydrochloride. The second step involves the reaction of 3-fluoroaniline hydrochloride with 4-methoxybenzoyl chloride in the presence of triethylamine to form this compound. The final product is obtained by recrystallization from a suitable solvent.
科学的研究の応用
N-(3-fluorophenyl)-4-methoxy-3-(1-piperidinylsulfonyl)benzamide has shown potential therapeutic applications in various scientific research studies. It has been found to have anticancer properties by inhibiting the growth of cancer cells. This compound has been found to inhibit the proliferation of breast cancer cells, ovarian cancer cells, and colon cancer cells. It has also been found to have antitumor activity in animal models.
特性
IUPAC Name |
N-(3-fluorophenyl)-4-methoxy-3-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O4S/c1-26-17-9-8-14(19(23)21-16-7-5-6-15(20)13-16)12-18(17)27(24,25)22-10-3-2-4-11-22/h5-9,12-13H,2-4,10-11H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTDIGCVLLKBETJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)F)S(=O)(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-endo)-8-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B5342058.png)

![3-methyl-7-(2,4,5-trimethoxybenzoyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5342078.png)
![2,4-dimethyl-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}benzamide](/img/structure/B5342082.png)
![[4-({[(3,4-dimethylphenyl)amino]carbonyl}amino)phenyl]acetic acid](/img/structure/B5342090.png)
![4-bromo-N-(2-(4-chlorophenyl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5342095.png)

![2-(3,5-dimethylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5342108.png)


![2-[4-(4-sec-butoxy-3-chlorobenzylidene)-2,5-dioxo-1-imidazolidinyl]-N-(4-chlorophenyl)acetamide](/img/structure/B5342145.png)

![6-iodo-2-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5342162.png)
![3-acetylnaphtho[1,2-b]furan-5-yl acetate](/img/structure/B5342163.png)